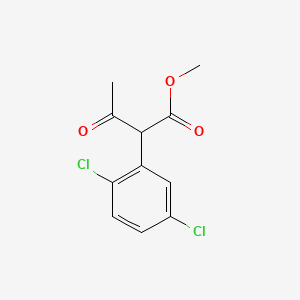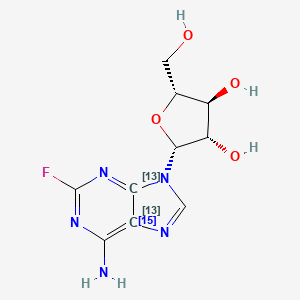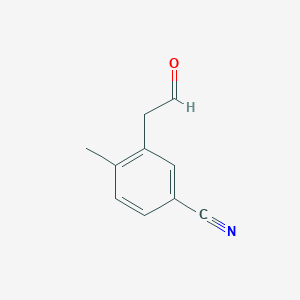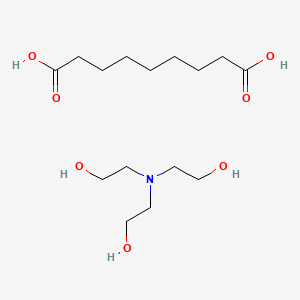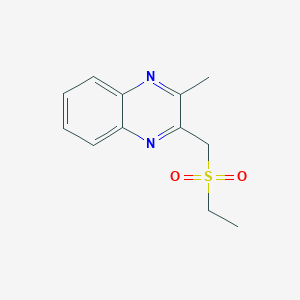
Lamivudine Dimer
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lamivudine Dimer is a compound derived from Lamivudine, which is a nucleoside reverse transcriptase inhibitor used primarily in the treatment of HIV and hepatitis B infections . This compound is an advanced form of Lamivudine, designed to enhance its pharmacological properties and efficacy.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Lamivudine Dimer involves multiple steps, starting from the basic Lamivudine molecule. One common method involves the enantioselective synthesis of Lamivudine from L-menthyl-glyoxylate, which uses L-menthol as a chiral auxiliary . The synthesis is carried out in two ways:
- Esterification of menthol with maleic anhydride followed by ozonolysis of dimenthyl maleate and hydration.
- Esterification of menthol with fumaric acid to synthesize dimenthyl fumarate, followed by ozone and hydration .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using continuous flow methodologies to ensure high yield and purity. The ozonolysis of dimenthyl maleate is often transposed to continuous flow conditions, resulting in conversion and selectivity above 99% .
化学反応の分析
Types of Reactions
Lamivudine Dimer undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Such as ozone and hydrogen peroxide.
Reducing Agents: Such as sodium borohydride and lithium aluminum hydride.
Substituting Agents: Such as halogens and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, ozonolysis of dimenthyl maleate produces L-menthyl-glyoxylate, a key intermediate in the synthesis of Lamivudine .
科学的研究の応用
Lamivudine Dimer has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying nucleoside analogs and their interactions.
Biology: Investigated for its potential to inhibit viral replication in various viral infections.
Medicine: Used in the development of advanced antiretroviral therapies for HIV and hepatitis B.
Industry: Employed in the production of pharmaceuticals and as a reference standard in quality control
作用機序
Lamivudine Dimer exerts its effects by inhibiting the reverse transcriptase enzyme, which is essential for the replication of HIV and hepatitis B viruses. The compound is phosphorylated intracellularly to its active 5’-triphosphate metabolite, which is then incorporated into viral DNA by the reverse transcriptase enzyme, resulting in DNA chain termination .
類似化合物との比較
Similar Compounds
Emtricitabine: Another nucleoside reverse transcriptase inhibitor used in the treatment of HIV and hepatitis B.
Tenofovir: A nucleotide reverse transcriptase inhibitor used in combination with other antiretrovirals.
Uniqueness
Lamivudine Dimer is unique due to its enhanced pharmacological properties and efficacy compared to its parent compound, Lamivudine. Its dimeric form allows for improved stability and bioavailability, making it a valuable addition to antiretroviral therapy regimens .
特性
分子式 |
C17H22N6O6S2 |
|---|---|
分子量 |
470.5 g/mol |
IUPAC名 |
1-[(2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]-4-[[[1-[(2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]-2-oxopyrimidin-4-yl]amino]methylamino]pyrimidin-2-one |
InChI |
InChI=1S/C17H22N6O6S2/c24-5-14-28-12(7-30-14)22-3-1-10(20-16(22)26)18-9-19-11-2-4-23(17(27)21-11)13-8-31-15(6-25)29-13/h1-4,12-15,24-25H,5-9H2,(H,18,20,26)(H,19,21,27)/t12-,13-,14+,15+/m0/s1 |
InChIキー |
FFUUGVLVHXYVFJ-BYNSBNAKSA-N |
異性体SMILES |
C1[C@H](O[C@H](S1)CO)N2C=CC(=NC2=O)NCNC3=NC(=O)N(C=C3)[C@@H]4CS[C@@H](O4)CO |
正規SMILES |
C1C(OC(S1)CO)N2C=CC(=NC2=O)NCNC3=NC(=O)N(C=C3)C4CSC(O4)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


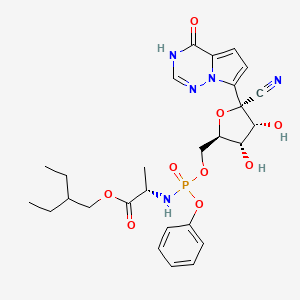
![Ethyl 1-(5-methylbenzo[d]oxazol-2-yl)piperidine-4-carboxylate](/img/structure/B13855681.png)

![Benzene, 1,3-bis(methoxymethoxy)-5-[(1E)-2-[4-(methoxymethoxy)phenyl]ethenyl](/img/structure/B13855690.png)
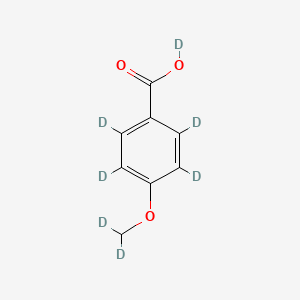
![3-[2-[4-[4-Fluoro-2-[4-(6-fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]benzoyl]-1-piperidinyl]ethyl]-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13855705.png)
